N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F6N4O/c1-30(29-16(31)10-3-2-8(19)6-12(10)20)14-5-4-9-11(17(21,22)23)7-13(18(24,25)26)27-15(9)28-14/h2-7H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKVYGLOZMFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H10Cl2F6N4O
- Molecular Weight : 483.19 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial , antiparasitic , and antitumor effects. The following sections detail these activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthyridine compounds, including this specific hydrazide, show promising antimicrobial properties. For instance:
- A study indicated that naphthyridine derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6–7 mM for the most active compounds .
- The introduction of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains .
Antiparasitic Activity
The antiparasitic potential of naphthyridine derivatives is notable:
- Research indicates that modifications in the naphthyridine structure can lead to improved efficacy against parasites like Leishmania infantum. Compounds with specific substitutions showed significant activity while maintaining lower toxicity profiles .
- The hydrazide structure facilitates interactions with targets in parasitic organisms, enhancing its therapeutic potential .
Antitumor Activity
Preliminary investigations into the antitumor properties of naphthyridine derivatives have yielded encouraging results:
- In vitro studies have shown that certain naphthyridine analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of naphthyridine allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The compound is part of the 1,8-naphthyridine family, which has shown significant anticancer activity. Studies indicate that derivatives of 1,8-naphthyridine can act as apoptosis-inducing agents and topoisomerase inhibitors, which are crucial mechanisms in cancer therapy . For instance, some naphthyridine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and interfering with DNA replication processes.
-
Antimicrobial Activity
- Naphthyridine derivatives are known for their broad-spectrum antimicrobial properties. They have been studied for their effectiveness against various bacterial strains and fungi. The presence of trifluoromethyl groups enhances their lipophilicity and biological activity, making them potent candidates for developing new antibiotics .
- Anti-inflammatory Effects
- Neurological Applications
Synthesis and Derivatives
The synthesis of N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide can be achieved through various methods including classical organic synthesis techniques and green chemistry approaches such as microwave-assisted reactions. The versatility in synthesis allows for the modification of the compound to enhance its biological activity or reduce toxicity .
Case Studies
- Antitumor Activity Assessment
- Antimicrobial Efficacy
- Neuroprotective Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazide group (-CONH-N-) undergoes hydrolysis under acidic or basic conditions.
Nucleophilic Substitution
The 2,4-dichlorophenyl moiety participates in regioselective substitution:
Coupling Reactions
The naphthyridine core enables transition-metal-catalyzed cross-coupling:
Redox Reactions
Controlled redox modifications target specific functional groups:
Heterocyclization
The naphthyridine ring participates in annulation reactions:
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
-
pKa₁ = 3.2 (protonation of naphthyridine N-atom)
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pKa₂ = 9.8 (deprotonation of hydrazide -NH-)
Solubility shifts from DMSO (>100 mg/mL) to <1 mg/mL in neutral aqueous buffers, enabling pH-controlled precipitation .
Photochemical Stability
UV-Vis studies (λ = 254 nm) in MeOH reveal:
-
Degradation Half-Life : 45 mins (formation of 2,4-dichlorobenzoic acid and naphthyridine fragments)
-
Quantum Yield : Φ = 0.12 ± 0.03
Key Mechanistic Insights
-
Electronic Effects : Trifluoromethyl groups deactivate the naphthyridine ring toward electrophiles but enhance stability toward oxidation .
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Steric Constraints : The methyl group on the hydrazide nitrogen restricts rotational freedom, favoring planar transition states in coupling reactions .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to THF or toluene .
This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to explore enantioselective modifications and catalytic applications.
Comparison with Similar Compounds
Structural Analogues
The target compound shares its 5,7-bis(trifluoromethyl)-1,8-naphthyridine core with several derivatives, but differences in substituents and linkages lead to distinct properties:
Key Structural Insights :
- Hydrazide vs.
- Substituent Effects : Chloro and fluoro groups on the benzoyl moiety influence electronic properties and steric effects, impacting receptor affinity .
- Functional Groups : Sulfonamide () and hydrazone () derivatives highlight the versatility of the naphthyridine core in forming diverse bioactive molecules.
Pharmacological and Physicochemical Properties
Pharmacological Notes:
Q & A
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
